![molecular formula C9H6BrNO3 B2421470 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid CAS No. 34173-12-1](/img/structure/B2421470.png)
2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C9H6BrNO3 . It is used as an intermediate in the synthesis of Zonisamide, a sulfonamide antiseizure agent .
Synthesis Analysis
The compound can be synthesized from 2-aminophenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular weight of 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid is 256.06 . The InChI code for the compound is 1S/C9H6BrNO3/c10-5-1-2-8-6 (3-5)7 (11-14-8)4-9 (12)13/h1-3H,4H2, (H,12,13) .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can be used in the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes . It can also be used in the synthesis of benzisoxazole, nitriles, benzoxazoles depending on the substrates .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 175-177°C .Wissenschaftliche Forschungsanwendungen
- Zonisamide Synthesis : 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid serves as an intermediate in the synthesis of zonisamide, an antiseizure medication. Zonisamide blocks repetitive firing of voltage-sensitive sodium channels and reduces voltage-sensitive T-type calcium currents .
- Antiepileptic Properties : The compound is under investigation for its potential therapeutic use as an antiepileptic drug .
- NMR and HPLC Analysis : Researchers employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to characterize this compound .
Drug Discovery and Medicinal Chemistry
Analytical Chemistry and Spectroscopy
Organic Synthesis and Methodology Development
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities . They have been used in the treatment of various diseases and conditions, including infectious diseases and cancer .
Mode of Action
Benzoxazole derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have been found to inhibit the growth of various bacteria and fungi, suggesting that they may interact with targets that are essential for the growth and survival of these microorganisms .
Biochemical Pathways
Benzoxazole derivatives have been found to affect various biochemical pathways, leading to their wide range of pharmacological activities . For example, some benzoxazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may affect pathways involved in cell proliferation .
Result of Action
Benzoxazole derivatives have been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities . These activities suggest that benzoxazole derivatives can induce changes at the molecular and cellular levels that result in the inhibition of the growth of bacteria, fungi, and cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-bromo-1,2-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-5-1-2-8-6(3-5)7(11-14-8)4-9(12)13/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNOYMWCNCRHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid | |
CAS RN |
34173-12-1 |
Source
|
Record name | 2-(5-bromo-1,2-benzoxazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.